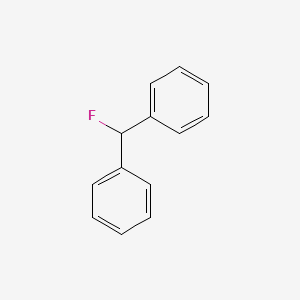

Diphenylfluoromethane

Description

Significance of Organofluorine Compounds in Contemporary Chemical Synthesis

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have become indispensable in numerous sectors, including pharmaceuticals, agrochemicals, and materials science. guidechem.comdhs.gov The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. guidechem.comdhs.gov This is attributed to the unique characteristics of the fluorine atom, such as its small size and high electronegativity, which leads to the carbon-fluorine bond being one of the strongest covalent single bonds. dhs.gov

In medicinal chemistry, it is estimated that approximately 20% of all pharmaceutical drugs contain at least one fluorine atom. dhs.govrsc.org The strategic incorporation of fluorine can lead to substantial enhancements in a drug's bioavailability, metabolic stability, and lipophilicity. rsc.org These modifications can improve a drug's ability to cross cell membranes and resist metabolic degradation, thereby increasing its efficacy and duration of action. dhs.govrsc.org

The agrochemical industry also heavily relies on organofluorine chemistry, with some estimates suggesting that up to 50% of agrochemicals contain fluorine. dhs.gov Fluorinated compounds are utilized as pesticides and herbicides, where the fluorine atom can enhance the potency and stability of the active ingredients. guidechem.com

In the realm of materials science, fluorinated compounds, such as fluoropolymers, are valued for their high thermal stability and chemical resistance. guidechem.com These properties make them suitable for a wide range of applications, from non-stick coatings to components in harsh chemical environments. guidechem.comrsc.org The development of organofluorine chemistry has also provided a plethora of valuable reagents, such as trifluoroacetic acid, which are widely used in organic synthesis. rsc.org

Historical Perspectives on Diarylmethane and Fluorinated Analogues Research

The diarylmethane scaffold is a fundamental structural motif found in many biologically active molecules and materials. testbook.com Historically, the synthesis of diarylmethanes has been achieved through methods like the Friedel–Crafts alkylation of arenes with benzyl (B1604629) alcohols. igntu.ac.inwiley-vch.de Research into the functionalization of the benzylic C-H bond in diarylmethanes has been a significant area of focus, leading to the development of various methods for creating C-C and C-X bonds. lookchem.com

The field of organofluorine chemistry has its own distinct history, beginning with early syntheses in the 19th century and gaining significant momentum in the mid-20th century with the discovery of new fluorinating agents and the unique properties of fluorinated compounds. guidechem.com The development of N-F fluorinating agents, for example, has provided chemists with safer and more manageable reagents for introducing fluorine into organic molecules. lookchem.com

The convergence of these two research streams—diarylmethane chemistry and organofluorine chemistry—has led to the development of fluorinated diarylmethane analogues like Diphenylfluoromethane. While classical methods for preparing α-fluorinated diarylmethanes often involved the deoxyfluorination of diarylmethanols, these methods can be limited by the availability of starting materials and the use of hazardous reagents. rsc.org

More recent research has focused on developing more modular and efficient synthetic routes. guidechem.com Significant advances include transition-metal-catalyzed cross-coupling reactions to form the aryl-fluoroalkyl bond. guidechem.comrsc.org For instance, palladium-catalyzed Suzuki-Miyaura cross-coupling of α-fluorinated benzylic triflones with arylboronic acids has emerged as a powerful method for synthesizing structurally diverse α-fluorinated diarylmethanes. guidechem.com Other modern approaches include cobalt-catalyzed asymmetric cross-coupling reactions to produce chiral α-fluorinated diarylmethanes and the direct oxidative fluorination of the C(sp3)-H bond in diphenylmethane (B89790). These newer methods represent a significant step forward, enabling the synthesis of complex fluorinated diarylmethanes under milder conditions. rsc.org

Properties of Diphenylfluoromethane

Below are tables detailing some of the known properties of Diphenylfluoromethane.

Computed Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H11F | |

| Molecular Weight | 186.229 g/mol | |

| XLogP3 | 3.7 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 2 | |

| Exact Mass | 186.084478513 | |

| Complexity | 137 |

Spectroscopic Data

| Technique | Data | Source |

|---|---|---|

| 1H NMR (400 MHz, CDCl3) | δ = 6.50 (1H, d, Ph2CHF, 2JFH = 49 Hz); 7.25-7.35 (10H, m, Ph) | rsc.org |

| 13C NMR (126 MHz, CD2Cl2) | δ = 84.5 (d, CH2F, 1JFC = 165 Hz); 127.7 (d, Ph, 3JFC = 5 Hz); 128.5 (s, Ph); 128.8 (d, Ph, 4JCF = 4 Hz); 135.5 (d, Ph) | rsc.org |

Properties

IUPAC Name |

[fluoro(phenyl)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENJBBOATMHIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511102 | |

| Record name | 1,1'-(Fluoromethylene)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-55-5 | |

| Record name | 1,1'-(Fluoromethylene)dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diphenylfluoromethane and Its Derivatives

Direct Fluorination Strategies

Direct fluorination involves the substitution of a hydrogen atom on the methylene (B1212753) carbon of diphenylmethane (B89790) with a fluorine atom. This approach is attractive for its atom economy but presents challenges due to the strength of C-H bonds and the unique properties of fluorinating reagents.

The direct conversion of diphenylmethane to fluorodiphenylmethane via C(sp³)–H fluorination is a significant transformation in organic synthesis. nih.gov One strategy employs a hydrogen atom transfer (HAT) photocatalytic system. nih.gov In this approach, a photocatalyst absorbs light and initiates a process where a methyl radical acts as a hydrogen atom abstractor from the diphenylmethane. nih.gov This generates a diphenylmethyl radical, which can then be trapped by a fluoride (B91410) source.

Challenges in this area often relate to the nature of the fluoride source; the high hydration energy and tight solvation shell of the fluoride ion can reduce its nucleophilicity. nih.gov To overcome this, reagents like triethylamine (B128534) trihydrofluoride (Et₃N•3HF) are often used as the nucleophilic fluoride source. nih.gov The process can be initiated by N-acyloxyphthalimides, which serve as precursors to the radical HAT agent. nih.gov

Table 1: Components in a Photocatalytic C(sp³)-H Fluorination System for Diphenylmethane

| Component | Role | Example |

|---|---|---|

| Substrate | Provides the C-H bond to be functionalized | Diphenylmethane |

| HAT Precursor | Generates the radical for hydrogen abstraction | N-Acyloxyphthalimide |

| Photocatalyst | Absorbs light to initiate the radical process | Not specified in detail, but central to the HAT-ORPC strategy |

Transition metals offer powerful catalytic cycles for activating C(sp³)–H bonds. nsf.gov These reactions can proceed through different mechanisms, sometimes involving a directing group to enhance reactivity and selectivity, or through the generation of radical intermediates. nsf.gov Palladium is a commonly used transition metal for these transformations. nih.gov

A typical catalytic cycle involves a Pd(II) catalyst that coordinates to the substrate. nih.govnih.gov This is followed by a C–H bond activation step to form a cyclometalated intermediate. nih.gov This intermediate then undergoes oxidative addition with an electrophilic fluorinating reagent, such as Selectfluor, to form a high-valent Pd(IV) species. nih.govnih.gov The final step is the reductive elimination of the C–F bond, which forms the desired fluorinated product and regenerates the Pd(II) catalyst. nih.gov The reductive elimination of the C(sp³)-F bond from the metal center can be challenging and represents a significant kinetic barrier. nih.gov

Besides palladium, other transition metals like silver (Ag), manganese (Mn), iron (Fe), and nickel (Ni) have also been investigated for C–H fluorination reactions. nsf.govnih.gov For instance, Ag(I) has been used to catalyze the fluorination of benzylic C(sp³)-H bonds. nsf.gov

Table 2: Examples of Transition Metal Systems for C(sp³)-H Fluorination

| Metal Catalyst | Fluorinating Agent | Oxidant (if separate) | Substrate Type |

|---|---|---|---|

| Palladium(II) | AgF | PhI(OPiv)₂ | 8-Methylquinoline derivatives |

| Palladium(II) | NFPT / NFSI | - | Aliphatic amines (with directing group) |

| Silver(I) | Selectfluor | - | Amide-containing substrates |

Fluorinated Precursor Transformations

An alternative to direct fluorination is the use of building blocks that already contain the C-F bond. These methods involve forming the diphenylfluoromethane structure through bond-forming reactions where one of the reactants is a fluorinated synthon.

Nucleophilic substitution reactions can be employed to construct the target molecule. google.com This can involve a fluorinated carbanion, acting as a nucleophile, attacking an appropriate electrophile. For example, a (benzenesulfonyl)difluoromethyl anion can be generated in situ from difluoromethyl phenyl sulfone and a base. google.com This fluorinated nucleophile can then participate in Sₙ2 reactions with electrophiles like primary alkyl halides. google.com This strategy demonstrates the formation of a new carbon-carbon bond involving a fluorinated carbon center. google.com

Conversely, nucleophilic fluorination can be challenging due to the low nucleophilicity of the fluoride ion. nih.gov Methods employing alkali or ammonium (B1175870) fluorides are an alternative to electrophilic fluorination strategies. wikipedia.org

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an aromatic ring, with an electrophilic source of fluorine. wikipedia.org This method has become more common with the development of stable and safe reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.org These N-F reagents, which can be neutral or cationic, are designed with electron-withdrawing groups attached to the nitrogen to reduce the electron density on the fluorine atom, thereby making it electrophilic. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. wikipedia.orgorganic-chemistry.org These reagents can fluorinate aromatic systems, including functionalized arylmagnesium reagents, under mild conditions. organic-chemistry.org Another class of reagents used for the electrophilic ring fluorination of aromatic compounds includes fluoroxyfluoromethanes, such as fluoroxytrifluoromethane (CF₃OF). google.com

The mechanism of electrophilic aromatic substitution (EAS) proceeds through a two-step process. masterorganicchemistry.comlibretexts.org The first step, which is typically the slow, rate-determining step, involves the attack of the nucleophilic π-system of the aromatic ring on the electrophile. masterorganicchemistry.comlumenlearning.com This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or a sigma (σ) complex. masterorganicchemistry.comlibretexts.orglumenlearning.com

This carbocation is stabilized by the delocalization of the positive charge across the ring. lumenlearning.com However, it is significantly less stable than the starting aromatic reactant. lumenlearning.com The presence of electron-donating groups on the ring can further stabilize this intermediate. libretexts.org In the second, fast step of the mechanism, a base removes a proton from the carbon atom that was attacked by the electrophile. masterorganicchemistry.com This action reforms the carbon-carbon double bond, restores the ring's aromaticity, and yields the final substituted product. masterorganicchemistry.com The carbocation intermediate in EAS is stabilized by resonance and is generally not susceptible to rearrangement. libretexts.orglumenlearning.com

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| Diphenylfluoromethane | C₁₃H₁₁F |

| Diphenylmethane | C₁₃H₁₂ |

| Triethylamine trihydrofluoride | Et₃N•3HF |

| N-Acyloxyphthalimide | - |

| Selectfluor | F-TEDA-BF₄ |

| N-Fluorobenzenesulfonimide | NFSI |

| N-fluoro-2-pyridone | NFPT |

| Silver Fluoride | AgF |

| Phenyliodine diacetate | PhI(OPiv)₂ |

| Iodosylbenzene | PhIO |

| Difluoromethyl phenyl sulfone | C₇H₇FO₂S |

| Fluoroxytrifluoromethane | CF₃OF |

| Wheland Intermediate | - |

| Benzene (B151609) | C₆H₆ |

| Palladium | Pd |

| Silver | Ag |

| Manganese | Mn |

| Nickel | Ni |

| Iron | Fe |

| Lithium chloride | LiCl |

| Cesium Fluoride | CsF |

Electrophilic Attack on Aromatic Systems with Fluorinated Electrophiles

Catalytic Synthesis Routes

The synthesis of diphenylfluoromethane and its derivatives has been significantly advanced through the development of various catalytic methodologies. These routes offer improved efficiency, selectivity, and functional group tolerance compared to traditional stoichiometric methods. This section will delve into key catalytic strategies, including those employing Lewis acids and palladium-based catalysts, as well as the pivotal role of difluorocarbene as a reactive intermediate.

Lewis Acid Catalysis in Diphenylfluoromethane Synthesis

Lewis acid catalysis is a fundamental strategy in organic synthesis, aimed at activating electrophiles. youtube.com In the context of synthesizing diphenylfluoromethane and its analogs, Lewis acids can play a crucial role by coordinating to a fluorine source or an electrophilic precursor, thereby facilitating nucleophilic attack by an aryl group. While phosphorus-based Lewis acids have shown utility in various catalytic transformations, traditional Lewis acids like titanium and boron compounds are also employed. rsc.org

The general principle involves the coordination of the Lewis acid to a basic site on the electrophile, which increases its electrophilicity by introducing a positive charge or enhancing an existing one. youtube.com For instance, a Lewis acid could activate a difluoromethyl-containing electrophile, making it more susceptible to arylation. The catalytic cycle is completed by the dissociation of the Lewis acid from the product. youtube.com

One potential pathway involves the activation of a difluoromethyl substrate with a Lewis acid, such as titanium(IV) t-butoxide, which has proven effective in phosphoryl transfer reactions and could be adapted for C-F bond activation or C-C bond formation. nih.gov The Lewis acid would polarize the C-F bond, making the carbon atom more electrophilic and ready for attack by a phenyl nucleophile, such as a Grignard reagent or an organolithium species. The choice of Lewis acid is critical and can be tuned by modifying its electronic properties to achieve the desired reactivity. rsc.org

The following table summarizes the general role of Lewis acids in catalysis:

| Catalyst Type | Mode of Action | Potential Application in Diphenylfluoromethane Synthesis |

| Titanium-based Lewis Acids | Activation of electrophiles, promotion of phosphoryl transfer. nih.gov | Activation of a difluoromethyl-containing electrophile for subsequent arylation. |

| Boron-based Lewis Acids | Activation of Si-H bonds in hydrosilylation reactions. rsc.org | Potential for activating silicon-containing difluoromethane (B1196922) precursors. |

| Phosphorus-based Lewis Acids | Can act as electrophiles and be employed in Frustrated Lewis Pair (FLP) chemistry. rsc.org | Activation of substrates through unique electronic properties. |

Palladium-Mediated Defluorinative Arylation Strategies

Palladium catalysis has emerged as a powerful tool for the construction of carbon-carbon bonds, and its application in the synthesis of fluorinated organic molecules is a significant area of research. nih.govnih.gov These methods often exhibit high functional group tolerance and proceed under mild conditions. nih.gov

The formation of difluorobenzyl linkages is a key step in the synthesis of many diphenylfluoromethane derivatives. Palladium-catalyzed cross-coupling reactions provide an efficient means to achieve this. For example, a palladium-catalyzed decarboxylative benzylation of α,α-difluoroketone enolates has been reported to form a crucial C(α)–C(sp³) bond, leading to α-benzyl-α,α-difluoroketones. nih.gov This transformation proceeds under neutral conditions, which allows for the presence of sensitive functional groups. nih.gov

Another strategy involves the palladium-catalyzed difluoroolefination of benzyl (B1604629) tosylates, which can be a precursor step to obtaining compounds with difluorobenzyl moieties. nih.gov These reactions demonstrate the versatility of palladium catalysts in creating C-CF₂ bonds.

The mechanism of many palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. youtube.com

Oxidative Addition: The cycle typically begins with the oxidative addition of an organic halide or triflate to a Pd(0) species, forming a Pd(II) intermediate. rsc.org

Transmetalation: In this step, an organometallic nucleophile (e.g., organoboron, organotin, or organocopper compound) transfers its organic group to the Pd(II) center, displacing the halide or triflate. youtube.com This is a critical step that brings the two organic fragments together on the palladium center. The choice of the organometallic reagent defines the specific named reaction, such as Suzuki (organoboron) or Stille (organotin) couplings. youtube.com

Reductive Elimination: This is the final step where the two organic groups on the Pd(II) center are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

In the context of synthesizing diphenylfluoromethane derivatives, a reductive catalytic difluorocarbene transfer via palladium catalysis has been developed. nih.gov This process involves an unexpected Pd(0)/Pd(II) catalytic cycle where the key intermediate is an aryldifluoromethylpalladium species, [ArCF₂Pd(Lₙ)X]. nih.gov This intermediate is formed by the oxidative addition of a palladium(0) difluorocarbene complex with an aryl electrophile. nih.gov

The following table outlines the key steps in a general palladium-catalyzed cross-coupling cycle:

| Step | Description | Palladium Oxidation State Change |

| Oxidative Addition | The organic halide/triflate adds to the palladium center. | Pd(0) → Pd(II) |

| Transmetalation | The organic group from an organometallic reagent is transferred to the palladium center. | Pd(II) → Pd(II) |

| Reductive Elimination | The two organic groups are coupled, and the product is released. | Pd(II) → Pd(0) |

Role of Difluorocarbene as a Reactive Intermediate

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile one-carbon building block in the synthesis of organofluorine compounds. rsc.orgcas.cn Its electrophilic nature allows it to react with a wide range of nucleophiles and unsaturated systems. cas.cn

Difluorocarbene is typically generated in situ from various precursors under specific reaction conditions. The choice of precursor is often dictated by the desired reactivity, safety considerations, and compatibility with other functional groups in the substrate.

Common precursors for the generation of difluorocarbene include:

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): This reagent can generate free and metal-complexed difluorocarbenes. rsc.org

Bromodifluoroacetate salts (BrCF₂CO₂Li/Na): These salts also serve as effective precursors for difluorocarbene. rsc.org

(Chlorodifluoromethyl)trimethylsilane (Me₃SiCF₂Cl): This precursor can generate difluorocarbene under mild and neutral conditions, catalyzed by a chloride ion. rsc.org

(Trifluoromethyl)trimethylsilane (TMSCF₃): In the presence of a catalytic amount of sodium iodide, TMSCF₃ can generate difluorocarbene for cycloaddition reactions. organic-chemistry.org

Chlorodifluoromethane (ClCF₂H): This low-cost industrial chemical can be used as a difluorocarbene precursor in palladium-catalyzed reactions. researchgate.net

Difluoromethylene phosphobetaine (PDFA): A stable and easily handled solid that serves as a difluorocarbene source. organic-chemistry.org

The following table provides a summary of common difluorocarbene precursors and their generation methods:

| Precursor | Generation Method | Key Features |

| Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) | Thermal or base-induced decomposition | Versatile for generating free or metal-complexed carbene. rsc.org |

| Bromodifluoroacetate salts | Thermal decarboxylation | Effective precursor for various applications. rsc.org |

| (Chlorodifluoromethyl)trimethylsilane | Chloride ion catalysis | Mild and neutral reaction conditions. rsc.org |

| (Trifluoromethyl)trimethylsilane | Catalytic sodium iodide | Controlled generation for continuous flow processes. organic-chemistry.org |

| Chlorodifluoromethane | Palladium catalysis | Low-cost and readily available industrial chemical. researchgate.net |

| Difluoromethylene phosphobetaine | Thermal decomposition | Stable, solid precursor. organic-chemistry.org |

Difluoromethylation and Gem-Difluorocyclization Reactions

The introduction of the difluoromethyl group (CF2H) into organic molecules is a significant strategy in medicinal chemistry, as this group can act as a lipophilic hydrogen bond donor and an isostere for moieties like hydroxyl or thiol groups. nih.govepa.gov Radical-based processes have emerged as a powerful tool for the difluoromethylation of various substrates, including heterocycles. rsc.org

One notable reagent for direct difluoromethylation is bis(difluoromethanesulfonyl)zinc, also known as DFMS or Zn(SO2CF2H)2. nih.gov This reagent facilitates the transfer of a CF2H unit to a range of organic substrates under mild, open-flask conditions. The reaction proceeds via a radical process, and the generated CF2H radical exhibits nucleophilic character. nih.gov This method is particularly effective for the difluoromethylation of nitrogen-containing heteroarenes. nih.gov

Copper-catalyzed reactions have also been employed for C(sp²)–CF2H bond formation. rsc.org An early example involved the use of [(DMPU)2Zn(CF2H)2] for the difluoromethylation of aryl iodides. This difluoromethylating agent is prepared from difluoroiodomethane (B73695) and diethylzinc. rsc.org More recent developments include iron-catalyzed cross-coupling reactions. For instance, diaryl zinc reagents can be difluoromethylated using the commercially available difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) in the presence of an iron catalyst like Fe(acac)3. rsc.org Similarly, aryl Grignard reagents can undergo iron-catalyzed difluoromethylation with bromodifluoromethane. rsc.org

The formation of difluorocarbene is a key intermediate in some difluoromethylation reactions. nih.gov For example, the reaction of difluoromethyltriflate (HCF2OTf) with a base like potassium hydroxide (B78521) can generate difluorocarbene. This carbene can then react with nucleophiles such as phenols to form difluoromethyl ethers. The formation of difluorocarbene in this system was supported by trapping experiments with alkenes to form difluorocyclopropanes. nih.gov

Table 1: Examples of Difluoromethylation Reactions

| Catalyst/Reagent System | Substrate Type | Difluoromethylating Agent | Key Features |

|---|---|---|---|

| Zn(SO2CF2H)2 (DFMS) | Heteroarenes, α,β-unsaturated enones, thiols | Zn(SO2CF2H)2 | Mild, scalable, open-flask conditions; proceeds via a nucleophilic CF2H radical. nih.gov |

| Cu-catalyst / [(DMPU)2Zn(CF2H)2] | Aryl iodides | [(DMPU)2Zn(CF2H)2] | One of the early copper-catalyzed methods for C(sp²)–CF2H bond formation. rsc.org |

| Fe(acac)3 / TMEDA | Diaryl zinc reagents | 2-PySO2CF2H | Mild and broadly applicable iron-catalyzed cross-coupling protocol. rsc.org |

| FeBr2 / Bulky diamine ligand | Aryl Grignard reagents | Bromodifluoromethane | The use of a specific bulky ligand is crucial to prevent defluorination by-products. rsc.org |

| KOH / HCF2OTf | Phenols, Alkenes | HCF2OTf | Proceeds via the formation of difluorocarbene as a key intermediate. nih.gov |

While gem-difluorocyclization reactions are a known strategy, specific examples directly leading to diphenylfluoromethane were not prominently featured in the provided search results. However, the generation of difluorocarbene is a critical step that can lead to cyclopropane (B1198618) formation with alkenes, demonstrating a form of gem-difluorocyclization. nih.gov

Emerging Catalytic Systems for C-F Bond Formation

The direct formation of carbon-fluorine (C-F) bonds is a cornerstone of organofluorine chemistry, and various catalytic systems have been developed to achieve this transformation efficiently and selectively. mdpi.com These systems often involve transition metals, photoredox catalysis, or organocatalysis. mdpi.com

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful strategy for C-F bond formation under mild conditions. nih.govresearchgate.net One of the first examples demonstrated that the excited triplet state of a ruthenium complex, Ru(bpy)3²⁺, can undergo a single-electron transfer with Selectfluor to initiate the fluorination process. nih.gov This approach has been applied to decarboxylative fluorinations, offering a practical alternative to UV-mediated methods. nih.gov Photoredox catalysis is also instrumental in direct difluoromethylation, providing a robust method for constructing CF2H-containing compounds. researchgate.net

Transition Metal Catalysis: Transition metals play a significant role in catalytic fluorination and related transformations. elsevierpure.com

Palladium: Palladium catalysts are widely used in cross-coupling reactions to form diarylmethane structures. researchgate.netorganic-chemistry.org More recently, a palladium-catalyzed decarbonylative C-H functionalization of azoles with difluoromethyl anhydrides has been reported, showcasing a novel method for introducing the CF2H group. acs.org

Gold: Gold complexes have been investigated for C-F bond formation. A notable discovery involves a borane-catalyzed reductive elimination from a Au(III) center, which proceeds through a "fluoride-rebound" mechanism to form a C(sp³)–CF₃ bond. nih.gov While this example is for trifluoromethylation, the mechanistic principle of fluoride abstraction and reductive elimination is a significant advancement in the field. nih.gov Isolable AuCF₂H complexes have also been prepared and utilized in reductive elimination to yield difluoromethylated arenes. rsc.org

Silver: Silver catalysis has been used for the chemoselective decarboxylative fluorination of malonic acid derivatives using Selectfluor as the fluorine source, leading to the synthesis of gem-difluoroalkanes. mdpi.com

Bismuth: Bismuth(III) catalysts can mediate the synthesis of aryl sulfonyl fluorides from aryl boronic acids and sulfur dioxide, with Selectfluor acting as the oxidant to regenerate the catalyst. mdpi.com

Enzymatic C-F Bond Formation: Nature has also provided a blueprint for C-F bond formation. The fluorinase enzyme catalyzes the reaction between S-adenosyl-L-methionine (SAM) and fluoride ions to form 5'-fluoro-5'-deoxyadenosine. nih.gov Quantum mechanics/molecular mechanics (QM/MM) studies have shown that the enzyme significantly lowers the activation barrier for this Sₙ2 reaction, primarily by precisely positioning the substrates for reaction. nih.govrsc.org

Table 2: Overview of Emerging Catalytic Systems for C-F Bond Formation

| Catalytic System | Catalyst/Mediator | Reaction Type | Key Features |

|---|---|---|---|

| Photoredox Catalysis | Ru(bpy)3²⁺ | Decarboxylative Fluorination | Utilizes visible light, mild conditions, proceeds via single-electron transfer. nih.gov |

| Palladium Catalysis | (XantPhos)Pd | Decarbonylative C-H Difluoromethylation | Selective functionalization of azoles with difluoromethyl anhydrides. acs.org |

| Gold/Borane (B79455) Catalysis | Au(III) complex / Borane | C(sp³)–CF₃ Reductive Elimination | Unique "fluoride-rebound" mechanism. nih.gov |

| Silver Catalysis | AgNO₃ | Decarboxylative Fluorination | Chemoselective synthesis of gem-difluoroalkanes from malonic acid derivatives. mdpi.com |

| Enzymatic Catalysis | Fluorinase Enzyme | Nucleophilic Fluorination (Sₙ2) | Lowers the activation energy by optimal substrate positioning. nih.gov |

These emerging catalytic systems highlight the continuous innovation in the field, providing chemists with milder, more selective, and more efficient tools for the synthesis of fluorinated compounds like diphenylfluoromethane. mdpi.comrsc.org

Reaction Mechanisms and Pathways of Diphenylfluoromethane

Electrophilic Reaction Mechanisms

Electrophilic reactions of Diphenylfluoromethane primarily involve the attack of an electrophile on one of the electron-rich phenyl rings. The substituent group, in this case, the fluorodiphenylmethyl group (-CHFPh), dictates the rate and regioselectivity of the substitution.

The phenyl group attached to the benzylic carbon in diphenylmethane (B89790) is generally considered to be a weak activating group that directs incoming electrophiles to the ortho and para positions. pharmacyfreak.com This is attributed to the electron-donating effects of the alkyl portion of the substituent. However, in Diphenylfluoromethane, the presence of a highly electronegative fluorine atom on the benzylic carbon introduces a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the attached phenyl ring, thereby deactivating it towards electrophilic attack compared to benzene (B151609) or diphenylmethane.

While halogens directly attached to a ring are deactivating ortho, para-directors due to a combination of inductive withdrawal and resonance donation, the effect in Diphenylfluoromethane is transmitted through the benzylic carbon. The fluorine atom cannot participate in resonance with the ring. Therefore, the directing effect is governed by the interplay between the deactivating inductive effect of fluorine and the weak activating nature of the larger alkyl-aryl substituent. Groups like the trifluoromethyl (-CF3) group are strongly deactivating and are meta-directors due to their powerful inductive effect. wikipedia.org The fluorodiphenylmethyl group is expected to be less deactivating than a -CF3 group, but the inductive pull of the fluorine atom is significant. Consequently, electrophilic substitution on the phenyl rings of Diphenylfluoromethane proceeds more slowly than on benzene and is expected to favor substitution at the meta position, or show a mix of ortho, para, and meta products with reduced selectivity.

Table 1: Comparison of Directing Effects of Related Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Nature of Group | Directing Effect |

|---|---|---|

| -CH₃ (Toluene) | Weakly Activating | ortho, para |

| -CH₂Ph (Diphenylmethane) | Weakly Activating | ortho, para |

| -CF₃ (Benzotrifluoride) | Strongly Deactivating | meta |

| -F (Fluorobenzene) | Weakly Deactivating | ortho, para |

| -CHFPh (on one ring of Diphenylfluoromethane) | Deactivating (predicted) | meta (predicted) |

The mechanism of EAS for Diphenylfluoromethane follows a well-established three-step pathway:

Generation of an Electrophile: The reaction begins with the formation of a strong electrophile (E⁺). This is often achieved by using a Lewis acid catalyst to activate a reagent. For example, in Friedel-Crafts acylation, aluminum chloride (AlCl₃) is used to generate an acylium ion from an acyl halide. pharmacyfreak.com

Electrophilic Attack: The π-electron system of one of the aromatic rings in Diphenylfluoromethane acts as a nucleophile, attacking the electrophile. This step is typically the slow, rate-determining step of the reaction as it disrupts the aromaticity of the ring. The result is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma complex. pharmacyfreak.com The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of attack.

Aromaticity Restoration: In the final, fast step, a weak base (often the conjugate base of the acid used to generate the electrophile) removes a proton from the sp³-hybridized carbon atom where the electrophile has attached. This restores the aromatic π-system and yields the substituted product.

The stability of the carbocation intermediate (the arenium ion) is a critical factor in determining the rate and outcome of EAS reactions. In the case of Diphenylfluoromethane, the positive charge of the arenium ion is delocalized over the ring. When the charge resides on the carbon atom bearing the -CHFPh substituent, its stability is influenced by the fluorine atom.

Fluorine exerts two opposing electronic effects:

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond. This effect is powerful and tends to destabilize an adjacent positive charge. libretexts.orglibretexts.orgreddit.com

Resonance Effect (+M): Fluorine possesses lone pairs of electrons that can be donated to an adjacent empty p-orbital, forming a π-bond. This resonance donation can stabilize a carbocation. reddit.comechemi.com

Electrophilic Aromatic Substitution (EAS) Pathways

Nucleophilic Reaction Mechanisms

The benzylic carbon in Diphenylfluoromethane is a key site for nucleophilic substitution reactions, where the fluorine atom acts as a leaving group. The reaction can proceed through either an S_N1 or S_N2 mechanism, and the preferred pathway is highly dependent on the reaction conditions. semanticscholar.org

Diphenylfluoromethane is a secondary benzylic halide. The structure allows for arguments supporting both S_N1 and S_N2 pathways.

The S_N1 Pathway: This mechanism involves a two-step process where the leaving group (fluoride ion) first departs, forming a carbocation intermediate, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com The benzylic position is known to favor S_N1 reactions because the resulting carbocation is highly stabilized by resonance. libretexts.orgquora.com In the case of the diphenylfluoromethyl cation, the positive charge would be delocalized over both phenyl rings, creating a very stable carbocation. However, the strong electron-withdrawing inductive effect of the fluorine atom on the carbocation's carbon would significantly destabilize this intermediate, making the S_N1 pathway less favorable than for other diphenylmethyl halides (like the chloride). libretexts.orglibretexts.org

The S_N2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com This pathway is favored by primary and less sterically hindered secondary halides. For benzylic halides, the S_N2 reaction is often accelerated because the phenyl ring can stabilize the transition state through π-orbital overlap. quora.comidc-online.com While Diphenylfluoromethane is sterically more hindered than a simple benzyl (B1604629) halide, the S_N2 pathway avoids the formation of the inductively destabilized α-fluorocarbocation.

Studies on simpler benzyl fluorides have shown that both associative (S_N2) and dissociative (S_N1) pathways can operate, with the outcome depending on the nucleophile and any activating agents (such as hydrogen bond donors) used. semanticscholar.org It is therefore likely that Diphenylfluoromethane can react via either mechanism, or a mixed pathway, depending on the specific conditions.

The choice between the S_N1 and S_N2 mechanism for Diphenylfluoromethane is strongly influenced by the properties of the nucleophile.

Strong Nucleophiles: Strong, anionic nucleophiles (e.g., thiophenoxide, azide, cyanide) tend to favor the S_N2 pathway. The rate of an S_N2 reaction is dependent on the concentration of both the substrate and the nucleophile (rate = k[Substrate][Nucleophile]). masterorganicchemistry.com A powerful nucleophile can attack the electrophilic carbon and displace the fluoride (B91410) leaving group in a single step before it has a chance to dissociate on its own.

Weak Nucleophiles: Weak, neutral nucleophiles, such as water or alcohols, favor the S_N1 mechanism. libretexts.org In these cases, the nucleophile is not strong enough to attack the substrate directly. Instead, the reaction relies on the slow, spontaneous dissociation of the leaving group to form the carbocation intermediate. The solvent itself often acts as the nucleophile in a process called solvolysis. The rate of an S_N1 reaction is independent of the nucleophile's concentration (rate = k[Substrate]). masterorganicchemistry.com

Therefore, reacting Diphenylfluoromethane with a strong nucleophile in a polar aprotic solvent would likely promote an S_N2 reaction. Conversely, solvolysis in a polar protic solvent, which can stabilize both the departing leaving group and the carbocation intermediate, would favor an S_N1 mechanism.

Table 2: Mechanistic Predictions for Nucleophilic Substitution on Diphenylfluoromethane

| Factor | S_N1 Pathway | S_N2 Pathway |

|---|---|---|

| Substrate Structure | Favored by benzylic position (resonance), but disfavored by fluorine's inductive effect. | Possible for secondary halide, transition state stabilized by phenyl groups. |

| Nucleophile | Favored by weak, neutral nucleophiles (e.g., H₂O, ROH). | Favored by strong, anionic nucleophiles (e.g., RS⁻, N₃⁻, CN⁻). |

| Solvent | Favored by polar protic solvents (e.g., ethanol, acetic acid). | Favored by polar aprotic solvents (e.g., acetone, DMSO). |

| Intermediate | Diphenylmethyl carbocation (destabilized by fluorine). | None (single transition state). |

| Stereochemistry | Racemization. | Inversion of configuration. |

Radical Reaction Pathways

Radical reactions provide a significant avenue for the formation and transformation of diphenylfluoromethane. These pathways often involve highly reactive intermediates and are typically initiated by light or radical initiators.

Hydrogen Atom Transfer (HAT) Processes in Fluorination

The direct fluorination of diphenylmethane at the benzylic position to form diphenylfluoromethane can proceed through a Hydrogen Atom Transfer (HAT) mechanism. This process is a cornerstone of C–H functionalization chemistry. nih.govchemrxiv.orgresearchgate.net The reaction is initiated by a potent hydrogen abstracting agent, often a radical species generated from a reagent like Selectfluor in the presence of a catalyst or initiator.

The generally accepted mechanism involves the following steps:

Generation of an abstracting radical: A catalyst or initiator generates a reactive radical species capable of abstracting a hydrogen atom.

Hydrogen Atom Transfer: The generated radical abstracts the benzylic hydrogen from diphenylmethane. This is the rate-determining step and is favored at the benzylic position due to the resonance stabilization of the resulting diphenylmethyl radical.

Fluorine Atom Transfer: The diphenylmethyl radical then reacts with a fluorine source, such as Selectfluor, to form the C-F bond, yielding diphenylfluoromethane. nih.gov

The selectivity of this process for the benzylic position is a key feature, driven by the lower bond dissociation energy of the benzylic C-H bond compared to the aromatic C-H bonds.

Table 1: Comparison of Reagents in Hydrogen Atom Transfer (HAT) Fluorination

| Reagent/Catalyst System | Role | Key Features |

|---|---|---|

| Selectfluor (F-TEDA-BF4) | Fluorine source and radical precursor | Commonly used for direct fluorination of C(sp³)–H bonds. nih.gov |

| Photocatalysts (e.g., Iridium or Ruthenium complexes) | Initiator | Absorb light to initiate single-electron transfer (SET) processes that generate radicals. |

| Silver Catalysts | Initiator | Can induce single-electron-transfer (SET) oxidation to generate radical intermediates. nih.gov |

| N-Heterocyclic Compounds (e.g., Pyridine derivatives) | Co-catalyst/Ligand | Can form charge-transfer complexes that facilitate radical generation. nih.gov |

Fluorine Radical Rebound Mechanisms

While distinct from direct HAT, fluorine radical rebound mechanisms represent another class of reactions where a C-F bond is formed via a radical-like intermediate. These mechanisms are often observed in transition metal-catalyzed reactions. A related concept is the "fluoride-rebound" mechanism, which has been described for the formation of C(sp³)-CF₃ bonds and can be conceptually applied here. nih.govnih.gov

In a hypothetical fluorine radical rebound scenario involving a metal complex and diphenylfluoromethane, the steps could be envisioned as:

Oxidative Addition: A low-valent metal center undergoes oxidative addition into the C-H bond of diphenylmethane.

Fluorination of the Metal Center: An external fluoride source delivers a fluoride ligand to the metal center.

Reductive Elimination: The diphenylmethyl and fluoride ligands on the metal center combine and are eliminated from the metal, forming the C-F bond of diphenylfluoromethane and regenerating the catalyst.

This pathway is distinct from a free radical process in that the organic moiety remains coordinated to the metal center until the final C-F bond-forming step.

Photochemical Radical Generation

Photochemical methods offer a mild and efficient way to generate radical intermediates. scispace.comthieme.deuni-regensburg.de The generation of the diphenylmethyl radical from a suitable precursor under photochemical conditions is a key step that can lead to the synthesis of diphenylfluoromethane.

One common strategy involves the use of a photosensitizer that, upon excitation by light, can initiate a single-electron transfer (SET) or hydrogen atom transfer process. For instance, an excited photosensitizer could abstract the benzylic hydrogen from diphenylmethane, directly generating the diphenylmethyl radical. This radical can then be trapped by a fluorine source to yield the final product.

Alternatively, a precursor such as a diphenylmethyl halide could be used. In the presence of a photoredox catalyst, the precursor can undergo a single-electron reduction to form a radical anion, which then fragments to release the diphenylmethyl radical.

Table 2: Overview of Photochemical Radical Generation Strategies

| Strategy | Description | Typical Components |

|---|---|---|

| Photosensitized HAT | An excited photosensitizer directly abstracts a hydrogen atom from the substrate. | Substrate (e.g., Diphenylmethane), Photosensitizer (e.g., benzophenone), Fluorine source. |

| Photoredox Catalysis | A photocatalyst mediates single-electron transfer to or from a substrate or precursor to generate a radical intermediate. uni-regensburg.de | Substrate/Precursor, Photocatalyst (e.g., [Ru(bpy)₃]²⁺ or [Ir(ppy)₃]), Electron donor/acceptor, Fluorine source. |

| Direct Photolysis | The substrate or a radical initiator absorbs light directly, leading to homolytic bond cleavage and radical formation. | Radical initiator (e.g., AIBN, dibenzoyl peroxide), Substrate, Fluorine source. |

Defluorination and Metal Fluorocarbene Chemistry

Defluorination reactions of diphenylfluoromethane are important for subsequent functionalization. These reactions often proceed through cationic intermediates or involve the formation of metal fluorocarbenes.

Lewis Acid-Promoted Fluoride Abstraction

Strong Lewis acids can promote the abstraction of the fluoride ion from diphenylfluoromethane, leading to the formation of a resonance-stabilized diphenylmethyl cation. researchgate.net The strength of the Lewis acid is a critical factor in the efficiency of this process. Highly fluorophilic Lewis acids such as boranes (BR₃) and silylium (B1239981) cations (SiR₃⁺) are particularly effective. nsf.govumich.edu

The general mechanism is as follows: Ph₂CHF + LA → [Ph₂CH]⁺[F-LA]⁻ where LA is the Lewis acid.

The resulting diphenylmethyl cation is a highly reactive electrophile that can be trapped by various nucleophiles, allowing for the introduction of a wide range of functional groups. The stability of the diphenylmethyl cation, due to the delocalization of the positive charge over the two phenyl rings, facilitates this reaction.

Table 3: Lewis Acids for Fluoride Abstraction

| Lewis Acid | Formula | Fluorophilicity | Notes |

|---|---|---|---|

| Boron Trifluoride | BF₃ | High | Often used as a gas or in etherate form. |

| Antimony Pentafluoride | SbF₅ | Very High | A very strong Lewis acid, capable of abstracting fluoride from many organofluorine compounds. |

| Trimethylsilyl Triflate | TMSOTf | Moderate | Silylium cations generated in situ can act as fluoride acceptors. umich.edu |

| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | High | A strong, air-stable borane (B79455) Lewis acid. |

Intermediate Metal Fluorocarbene Generation and Reactivity

While the generation of metal fluorocarbenes is more commonly associated with gem-difluoro or trifluoromethyl compounds, related chemistry can be considered for monofluorinated species like diphenylfluoromethane. nsf.govcas.cn The formation of a metal fluorocarbene would likely involve an α-fluoride elimination from a metal-fluoroalkyl intermediate.

Although less common for monofluorinated compounds, a hypothetical pathway could involve the oxidative addition of a low-valent metal into the C-F bond of diphenylfluoromethane, followed by elimination of a ligand to generate a metal-fluorocarbene species.

More relevant is the chemistry of related difluoro compounds. For instance, palladium difluorocarbene intermediates have been proposed in reactions that form diphenyldifluoromethane. umich.edu These highly reactive intermediates can undergo various transformations, including 1,1-migratory insertion into metal-carbon bonds. nsf.govumich.edu This type of reactivity highlights the potential for metal-mediated transformations of fluorinated diphenylmethane derivatives. The study of such intermediates provides insight into the broader reactivity patterns of fluorinated organic molecules in the presence of transition metals.

1,1-Insertion Reactions of Metal Fluorocarbenes

The formation of Diphenylfluoromethane through the 1,1-insertion of a metal fluorocarbene represents a significant pathway in organometallic chemistry. This reaction mechanism involves the formal insertion of a fluorocarbene moiety into a metal-carbon or metal-hydrogen bond, leading to the formation of a new carbon-carbon or carbon-hydrogen bond. The process is catalyzed by transition metals, most notably rhodium and copper complexes, which are known to effectively mediate carbene transfer reactions.

The general mechanism commences with the generation of a metal fluorocarbene intermediate. This is typically achieved through the reaction of a diazo compound, such as a fluorinated diazomethane (B1218177) derivative, with a metal catalyst. The metal center facilitates the extrusion of dinitrogen (N₂) from the diazo compound, resulting in the formation of a highly reactive metal-carbene species.

Once the metal fluorocarbene is formed, it can undergo a 1,1-insertion reaction. In the context of forming Diphenylfluoromethane, this would involve the insertion of the fluorocarbene into a metal-phenyl bond. Alternatively, the reaction can proceed via the insertion of the fluorocarbene into a C-H bond of a benzene molecule. This latter pathway, a type of C-H activation/functionalization, is of particular interest in modern synthetic chemistry due to its atom economy and the potential to directly functionalize aromatic rings.

Mechanistic studies, often supported by computational analysis, suggest a concerted process for the C-H insertion. The metal carbene complex approaches the C-H bond of the aromatic substrate, leading to a three-centered transition state. In this transition state, the C-H bond is cleaved, and a new C-C and C-H bond are formed simultaneously. The stereochemistry and regioselectivity of the insertion are often influenced by the nature of the metal catalyst, the ligands coordinated to the metal, and the electronic properties of the carbene and the substrate.

While direct experimental data for the synthesis of Diphenylfluoromethane via this specific 1,1-insertion of a metal fluorocarbene is not extensively documented in publicly available literature, analogous reactions provide strong evidence for its feasibility. For instance, rhodium-catalyzed insertions of diaryl carbenes into B-H bonds have been shown to proceed via a similar mechanism, where the insertion of the rhodium carbene into the B-H bond is the rate-determining step. Similarly, copper-catalyzed reactions involving difluorocarbene have demonstrated the migratory insertion of the carbene into a C-Cu bond as a key step. These examples serve as valuable models for understanding the potential pathways for the formation of Diphenylfluoromethane.

The following table summarizes representative conditions for metal-catalyzed carbene insertion reactions that are analogous to the potential synthesis of Diphenylfluoromethane.

| Catalyst | Carbene Precursor | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

| Rh₂(OAc)₄ | PhCHN₂ | Benzene | Dichloromethane | 25 | - | Analogous System |

| Cu(I) complex | F₂C: source | Phenylboronic acid | THF | 60 | - | Analogous System |

| Rh₂(esp)₂ | Ar₂CN₂ | H-Bpin | Dichloromethane | 40 | up to 99 | Analogous System |

Table 1: Representative Conditions for Analogous Metal-Catalyzed Carbene Insertion Reactions

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, and its application to Diphenylfluoromethane provides critical data on its proton, carbon, and fluorine nuclei.

¹H and ¹³C NMR Spectral Analysis for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the molecular framework of Diphenylfluoromethane. The ¹H NMR spectrum is anticipated to display distinct signals for the methine proton and the aromatic protons of the two phenyl rings. The methine proton (CH) signal is expected to appear as a doublet due to coupling with the adjacent fluorine atom. The aromatic protons would typically reside in the downfield region of the spectrum, with their chemical shifts influenced by the electron-withdrawing nature of the fluoromethyl group.

In the ¹³C NMR spectrum, the carbon atoms of the phenyl rings and the methine carbon will exhibit characteristic chemical shifts. The methine carbon signal is expected to be split into a doublet due to one-bond coupling with the fluorine atom (¹J-CF). The aromatic carbons will also show signals in the typical aromatic region, with potential for smaller C-F coupling constants to be observed for the ipso, ortho, meta, and para carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Diphenylfluoromethane (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Nucleus | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | Methine (CH) | 6.5 - 7.0 | Doublet | JH-F ≈ 45-55 |

| ¹H | Aromatic (Ph-H) | 7.2 - 7.5 | Multiplet | - |

| ¹³C | Methine (CH) | 90 - 100 | Doublet | ¹JC-F ≈ 160-180 |

| ¹³C | Aromatic (C-ipso) | 135 - 140 | Doublet | ²JC-F ≈ 20-25 |

| ¹³C | Aromatic (C-ortho) | 127 - 130 | Doublet | ³JC-F ≈ 5-10 |

| ¹³C | Aromatic (C-meta) | 128 - 131 | Doublet | ⁴JC-F ≈ 1-3 |

| ¹³C | Aromatic (C-para) | 129 - 132 | Singlet | - |

¹⁹F NMR for Elucidating Fluorine Environments

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally sensitive to the local electronic environment of the fluorine atom. For Diphenylfluoromethane, the ¹⁹F NMR spectrum is expected to show a single resonance, which will be split into a doublet due to coupling with the geminal methine proton (²JH-F). The chemical shift of this signal provides valuable information about the electronic effects of the two phenyl groups on the fluorine atom. The precise chemical shift is influenced by factors such as solvent polarity and temperature.

Mechanistic Insights and Kinetic Studies via NMR

NMR spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time, providing both kinetic data and mechanistic insights. For reactions involving Diphenylfluoromethane, such as its synthesis or subsequent transformations, ¹H and ¹⁹F NMR can be employed to track the disappearance of starting materials and the appearance of products. By acquiring spectra at regular intervals, the concentrations of reactants and products can be quantified, allowing for the determination of reaction rates and orders. This technique is invaluable for optimizing reaction conditions and understanding the underlying reaction mechanism. For instance, the formation of intermediates or byproducts can be detected and characterized, shedding light on the reaction pathway.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both FT-IR and Raman spectroscopy provide complementary information about the molecular vibrations and functional groups present in Diphenylfluoromethane.

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrations and Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational states. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups. For Diphenylfluoromethane, key vibrational modes include C-H stretching of the aromatic rings and the methine group, C=C stretching of the phenyl rings, and the characteristic C-F stretching vibration. The C-F stretch is typically a strong absorption band, and its position in the spectrum is indicative of the monofluorinated nature of the methyl group.

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information about molecular vibrations, rotations, and other low-frequency modes. It is complementary to FT-IR spectroscopy, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. For Diphenylfluoromethane, Raman spectroscopy can provide further details on the vibrations of the carbon skeleton, including the symmetric stretching of the phenyl rings. The analysis of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Characteristic Vibrational Frequencies for Diphenylfluoromethane (Note: These are approximate frequency ranges and can vary.)

| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | FT-IR, Raman | 3100 - 3000 | Medium to Strong |

| Methine C-H Stretch | FT-IR, Raman | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | FT-IR, Raman | 1600 - 1450 | Medium to Strong |

| C-H Bending | FT-IR, Raman | 1450 - 1300 | Medium |

| C-F Stretch | FT-IR | 1100 - 1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For a small organic molecule like Diphenylfluoromethane, it provides crucial information about its molecular weight and structural features through fragmentation analysis.

While extensive databases were searched, specific experimental Electrospray Ionization Mass Spectrometry (ESI-MS) data for Diphenylfluoromethane is not publicly available. However, based on the principles of ESI-MS and the known structure of the molecule, a theoretical analysis can be provided.

ESI is a soft ionization technique that is particularly useful for generating gas-phase ions from molecules in solution without significant fragmentation. nih.govwikipedia.org For Diphenylfluoromethane, this would be instrumental in detecting the protonated molecular ion.

Molecular Ion Detection:

In a typical positive ion mode ESI-MS experiment, Diphenylfluoromethane (C₁₃H₁₁F, molecular weight: 186.22 g/mol ) would be expected to form a protonated molecule, [M+H]⁺. The detection of an ion with a mass-to-charge ratio (m/z) of approximately 187.09 would confirm the molecular weight of the compound. The high accuracy of modern mass spectrometers allows for the determination of the molecular formula by comparing the exact measured mass to the theoretical mass.

Fragmentation Analysis:

By inducing fragmentation of the parent ion (a technique known as tandem mass spectrometry or MS/MS), further structural information can be obtained. The fragmentation of the [M+H]⁺ ion of Diphenylfluoromethane would likely proceed through the loss of stable neutral molecules or the formation of stable carbocations. The diphenylmethyl cation is a particularly stable carbocation and would be an expected fragment.

Below is a table of predicted major fragments for Diphenylfluoromethane based on its chemical structure.

| Predicted Fragment Ion | m/z (approx.) | Plausible Neutral Loss |

| [C₁₃H₁₁]⁺ | 167 | HF |

| [C₆H₅]⁺ | 77 | C₇H₆F |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods determine the electronic structure, from which a wide range of molecular properties can be derived. nih.gov These calculations are essential for predicting molecular geometry, stability, and reactivity patterns.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. researchgate.net This approach offers a favorable balance between computational cost and accuracy, making it a workhorse for chemists studying molecular systems. mdpi.com

DFT has been applied to investigate Diphenylfluoromethane (also referred to as fluorodiphenylmethane). In one notable study, the mechanism of the Menshutkin reaction between 1,4-diazabicyclo[2.2.2]octane (DABCO) and fluorodiphenylmethane was investigated using DFT calculations at the B3LYP/6-31G(d,p) level of theory. researchgate.netnih.gov This level of theory was chosen to model the reaction's Gibbs free energy profile and elucidate its microscopic mechanism. researchgate.net

DFT-based methods are also used to calculate thermodynamic properties, such as the enthalpy of formation. However, discrepancies can arise between computational predictions and experimental values. For fluorodiphenylmethane, a difference of 12.9 kJ/mol was observed between a Group Contribution model and experimental data, while the difference between the high-accuracy G4 computational method and the experimental value was 13.9 kJ/mol, highlighting challenges in precisely modeling such compounds. scispace.com

Table 1: Application of DFT in the Study of Diphenylfluoromethane

| Area of Study | Computational Method | Key Application | Reference |

|---|---|---|---|

| Reaction Mechanism | DFT: B3LYP/6-31G(d,p) | Calculation of Gibbs free energy profiles for the Menshutkin reaction. | researchgate.netnih.gov |

| Thermodynamics | DFT: G4 & B3LYP/6-311+G** | Calculation of enthalpy of formation and relative energies. | scispace.com |

Frontier Molecular Orbital (FMO) theory is a model used to explain and predict the outcomes of chemical reactions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity, while the LUMO, the orbital most likely to accept electrons, is associated with electrophilicity. nih.gov

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For Diphenylfluoromethane, a full FMO analysis would involve calculating the energies and visualizing the spatial distributions of its HOMO and LUMO.

HOMO Analysis : The location of the HOMO would indicate the most probable sites for electrophilic attack.

LUMO Analysis : The distribution of the LUMO would reveal the sites most susceptible to nucleophilic attack.

This analysis would provide predictive insights into how Diphenylfluoromethane engages with various reactants. However, specific calculated HOMO-LUMO energy values and orbital diagrams for Diphenylfluoromethane are not detailed in the reviewed literature.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for mapping the entire energy landscape of a chemical reaction, allowing for the step-by-step elucidation of its mechanism. scispace.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This provides a theoretical framework for understanding reaction selectivity and kinetics.

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, corresponding to an energy maximum in the reaction coordinate and a minimum in all other degrees of freedom. Characterizing the geometry and energy of the transition state is crucial for calculating the activation energy (energy barrier) of a reaction, which directly influences the reaction rate.

Computational studies on the Menshutkin reaction of Diphenylfluoromethane with DABCO have successfully characterized the relevant transition state. researchgate.net Contrary to the expected Sₙ2 pathway, which is observed for the reaction with benzyl (B1604629) fluoride (B91410), DFT calculations revealed that the reaction with Diphenylfluoromethane proceeds through a five-membered ring transition state. researchgate.net This finding highlights the significant role that molecular structure (in this case, the second phenyl group) plays in dictating the reaction pathway. The identification of this alternative mechanism was guided by factors such as hydrogen bonding and steric hindrance. researchgate.net

Table 2: Transition State Findings for the Reaction of Diphenylfluoromethane with DABCO

| Reactants | Method | Transition State Type | Key Finding | Reference |

|---|---|---|---|---|

| Diphenylfluoromethane + DABCO | DFT: B3LYP/6-31G(d,p) | Five-membered ring | The reaction proceeds via a five-membered ring transition state, not a direct Sₙ2 pathway. | researchgate.net |

Proton-Coupled Electron Transfer (PCET) is a fundamental reaction mechanism in which both an electron and a proton are transferred in a single, concerted elementary step. In a PCET process, the electron and proton originate from different orbitals and are transferred to different destination orbitals. This mechanism is distinct from sequential pathways where electron transfer is followed by proton transfer (ETPT) or vice versa (PTET), and it is also different from hydrogen atom transfer (HAT), where the proton and electron travel together from the same orbitals. Computational studies are essential for distinguishing these pathways, often by demonstrating that the concerted PCET route has a lower activation barrier than the stepwise alternatives.

A review of the scientific literature indicates that specific computational studies focusing on Proton Coupled Electron Transfer (PCET) mechanisms involving Diphenylfluoromethane have not been extensively reported.

Solvent Effects on Reaction Kinetics and Thermodynamics

The solvent in which a reaction takes place can have a profound impact on its rate (kinetics) and equilibrium position (thermodynamics). Computational chemistry models these effects using two main approaches: implicit and explicit solvation models. Implicit models, such as the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with specific dielectric properties, while explicit models involve including individual solvent molecules in the calculation. researchgate.net

The influence of the solvent on the Menshutkin reaction of Diphenylfluoromethane has been computationally investigated. researchgate.net In that study, the structures of the reactants and the transition state were reoptimized using the SMD implicit solvation model. researchgate.net This approach allows for the calculation of solvation free energies and provides insight into how the solvent stabilizes or destabilizes different species along the reaction pathway. By comparing the energy barriers in the gas phase versus in solution, researchers can quantify the kinetic solvent effect. The findings indicated that the solvent plays a crucial role in guiding the reaction pathway for this specific transformation. researchgate.net

Table 3: Computational Modeling of Solvent Effects on Diphenylfluoromethane Reactions

| Reaction Studied | Solvation Model | Purpose of Modeling | Reference |

|---|---|---|---|

| Menshutkin Reaction | SMD (Solvation Model based on Density) | To elucidate the role of the solvent on the reaction mechanism and energy profile by reoptimizing structures in the solvent phase. | researchgate.net |

Implicit Solvation Models

Implicit solvation models, also known as continuum models, are a class of computational methods used to approximate the effect of a solvent on a solute molecule without explicitly representing individual solvent molecules. In these models, the solvent is treated as a continuous medium with a specific dielectric constant. This approach significantly reduces the computational cost compared to explicit solvation models, making it a popular choice for initial screenings and for systems where specific solute-solvent interactions are not the primary focus.

Several implicit solvation models are available, each with its own level of theory and parameterization. Some of the most common models include:

Polarizable Continuum Model (PCM): This is a widely used model that creates a cavity in the dielectric continuum based on the shape of the solute molecule. The solute's charge distribution polarizes the continuum, which in turn creates a reaction field that interacts with the solute.

Conductor-like Screening Model (COSMO): COSMO is similar to PCM but treats the solvent as a conductor, which simplifies the calculation of the surface charges on the cavity.

Solvation Model based on Density (SMD): The SMD model is a universal solvation model that is parameterized for a wide range of solvents and is based on the solute's electron density.

While no specific studies applying these implicit solvation models to Diphenylfluoromethane were found in the available literature, these methods could be employed to calculate properties such as the solvation free energy, which provides insight into the molecule's solubility in different solvents. The choice of the implicit model and the level of quantum mechanical theory would influence the accuracy of the results.

Table 1: Common Implicit Solvation Models and Their Key Features

| Model | Key Features | Typical Applications |

| PCM | Creates a solute-shaped cavity in a dielectric continuum. | Calculation of solvation free energies, study of solvent effects on molecular properties. |

| COSMO | Treats the solvent as a conductor, simplifying calculations. | Similar to PCM, often used for large systems. |

| SMD | Universal model based on the solute's electron density, parameterized for many solvents. | Prediction of solvation free energies in a wide range of solvents. |

Explicit Solvation Models

Explicit solvation models provide a more detailed and physically realistic representation of the solvent environment by including individual solvent molecules in the simulation. These models are computationally more intensive than implicit models but can capture specific solute-solvent interactions, such as hydrogen bonding, which are crucial for understanding many chemical and biological processes.

In an explicit solvation simulation, the solute molecule is placed in a box of solvent molecules, and the interactions between all atoms are calculated using force fields or quantum mechanical methods. Molecular dynamics (MD) or Monte Carlo (MC) simulations are then used to sample the conformational space of the system and calculate thermodynamic and dynamic properties.

Commonly used explicit solvent models include:

TIP3P, TIP4P, TIP5P: These are some of the most widely used force fields for water, representing it as a rigid molecule with three, four, or five interaction sites, respectively.

General Amber Force Field (GAFF): A general-purpose force field that can be used to model a wide range of organic molecules in conjunction with explicit solvent models.

Specific applications of explicit solvation models to Diphenylfluoromethane are not documented in the reviewed literature. However, such studies could provide valuable insights into the local solvent structure around the phenyl rings and the fluorine atom, as well as the dynamics of solvent molecules in the solvation shell.

Table 2: Comparison of Implicit and Explicit Solvation Models

| Feature | Implicit Solvation Models | Explicit Solvation Models |

| Solvent Representation | Continuous dielectric medium | Individual solvent molecules |

| Computational Cost | Low to moderate | High |

| Specific Interactions | Not explicitly treated | Can be accurately modeled |

| Typical Use Cases | High-throughput screening, initial property estimation | Detailed study of solute-solvent interactions, reaction mechanisms in solution |

Applications in Advanced Organic Synthesis Methodology

Building Blocks for Complex Molecular Architectures

The use of fluorinated building blocks is a dominant approach in the discovery of new bioactive molecules and functional materials. The substitution of hydrogen with fluorine can significantly alter the physiological and chemical properties of a compound. pr.com Diphenylfluoromethane belongs to the class of benzhydryl derivatives, which are recognized as important structural motifs. However, its primary application in this context appears to be in fundamental physical organic chemistry research rather than as a routine building block for constructing complex, multi-functional molecules.

Studies on fluoro-substituted benzhydryl derivatives, including diphenylfluoromethane, have been crucial for investigating the kinetics and mechanisms of solvolysis reactions. This research helps in developing comprehensive scales of nucleofugality (the ability of a leaving group to depart), which are fundamental to predicting reactivity in a wide range of chemical transformations. uni-muenchen.de While not a direct application in building complex architectures, this foundational knowledge is essential for designing synthetic routes that may involve such intermediates.

Development of Novel Fluoroalkylation Methodologies

Fluoroalkylation, the introduction of a fluorine-containing alkyl group, is a key strategy in modern chemistry. Reagents that can transfer groups like difluoromethyl (CF2H) and trifluoromethyl (CF3) are of particular interest due to the unique properties these moieties impart. nih.gov For example, the difluoromethyl group can act as a lipophilic hydrogen bond donor, offering an alternative to traditional functional groups in drug design. nih.gov

Methodologies for direct fluoroalkylation often rely on radical processes or transition-metal catalysis. nih.govnih.gov While there is extensive research into developing new reagents for this purpose, diphenylfluoromethane itself is not typically employed as a fluoroalkylating agent. Instead, it serves as a model substrate for studying the fundamental aspects of C-F bond reactivity. uni-muenchen.de The insights gained from such studies are critical for the rational design of new, more effective fluoroalkylation reactions.

Integration into Material Science Applications

The incorporation of fluorine into polymers and other materials is a proven strategy for enhancing their properties. The high electronegativity and low polarizability of the C-F bond can lead to materials with improved thermal stability, chemical resistance, and specific surface properties. researchgate.netnih.govmdpi.com

Functional polymers, those with specific reactive groups, are designed for a vast array of applications, from drug delivery to advanced electronics. routledge.compageplace.demdpi.com The synthesis of such polymers often involves the polymerization of functional monomers or the post-polymerization modification of a polymer backbone. rsc.org

While fluorinated polymers like Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (B91410) (PVDF) are ubiquitous, the integration of the diphenylfluoromethane moiety into a polymer structure is not a widely documented application. In principle, a derivative of diphenylfluoromethane could be designed as a monomer for polymerization. The inclusion of the bulky, hydrophobic diphenylmethyl group would be expected to influence the resulting polymer's physical properties, such as its glass transition temperature, solubility, and mechanical strength. However, specific examples of such polymers are not prominent in the literature.

Direct surface fluorination of polymers is a common industrial technique to create a thin, highly fluorinated surface layer. nih.gov This process improves barrier properties, chemical resistance, and surface hydrophobicity without altering the bulk properties of the material. researchgate.netnih.gov This method generally uses elemental fluorine gas rather than a specific molecule like diphenylfluoromethane.

The introduction of fluorine-containing groups into the bulk of a polymer can confer a range of desirable properties, as summarized in the table below. nih.govmdpi.com

| Property Enhanced | Rationale |

| Thermal Stability | The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), increasing resistance to thermal degradation. mdpi.com |

| Chemical Resistance | The strong C-F bond and the shielding effect of fluorine atoms protect the polymer backbone from chemical attack. nih.gov |

| Low Surface Energy | Fluorinated surfaces exhibit low adhesion and are both hydrophobic (water-repellent) and oleophobic (oil-repellent). mdpi.com |

| Low Dielectric Constant | The low polarizability of the C-F bond results in materials with excellent insulating properties. mdpi.com |

While these are the general benefits of fluorination, the use of diphenylfluoromethane specifically to achieve these properties in materials has not been extensively reported.

Catalysis and Ligand Design Studies